Ethyl 5-(5-methylthiophen-2-yl)-1,2,4-oxadiazole-3-carboxylate
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Overview
Description
Ethyl 5-(5-methylthiophen-2-yl)-1,2,4-oxadiazole-3-carboxylate is a heterocyclic compound that features a thiophene ring and an oxadiazole ring. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in various scientific fields .
Preparation Methods
The synthesis of Ethyl 5-(5-methylthiophen-2-yl)-1,2,4-oxadiazole-3-carboxylate typically involves the reaction of 5-methylthiophene-2-carboxylic acid with ethyl chloroformate to form the corresponding ester. This ester is then reacted with hydrazine hydrate to form the hydrazide, which undergoes cyclization with cyanogen bromide to yield the oxadiazole ring . Industrial production methods may involve similar synthetic routes but optimized for large-scale production with considerations for cost, yield, and safety.
Chemical Reactions Analysis
Ethyl 5-(5-methylthiophen-2-yl)-1,2,4-oxadiazole-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The oxadiazole ring can be reduced under specific conditions to form amines.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the thiophene ring.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. Major products formed from these reactions include sulfoxides, sulfones, and substituted thiophenes .
Scientific Research Applications
Ethyl 5-(5-methylthiophen-2-yl)-1,2,4-oxadiazole-3-carboxylate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential as an anti-inflammatory and anticancer agent.
Industry: Used in the development of new materials with specific electronic properties.
Mechanism of Action
The mechanism of action of Ethyl 5-(5-methylthiophen-2-yl)-1,2,4-oxadiazole-3-carboxylate involves its interaction with specific molecular targets. For instance, its antimicrobial activity may be due to its ability to disrupt bacterial cell membranes or inhibit essential enzymes. Its anti-inflammatory effects could be attributed to the inhibition of pro-inflammatory cytokines .
Comparison with Similar Compounds
Ethyl 5-(5-methylthiophen-2-yl)-1,2,4-oxadiazole-3-carboxylate can be compared with other similar compounds such as:
Ethyl 2-(bromomethyl)-3-(5-methylthiophen-2-yl)acrylate: Known for its anticancer and antitubercular activities.
Ethyl 2-methyl-4-(5-methylthiophen-2-yl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate: Studied for its unique structural properties and potential biological activities.
The uniqueness of this compound lies in its specific combination of the thiophene and oxadiazole rings, which confer distinct chemical and biological properties .
Properties
Molecular Formula |
C10H10N2O3S |
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Molecular Weight |
238.27 g/mol |
IUPAC Name |
ethyl 5-(5-methylthiophen-2-yl)-1,2,4-oxadiazole-3-carboxylate |
InChI |
InChI=1S/C10H10N2O3S/c1-3-14-10(13)8-11-9(15-12-8)7-5-4-6(2)16-7/h4-5H,3H2,1-2H3 |
InChI Key |
FHOXWFRHDCAPPK-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=NOC(=N1)C2=CC=C(S2)C |
Origin of Product |
United States |
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